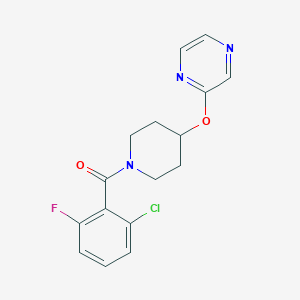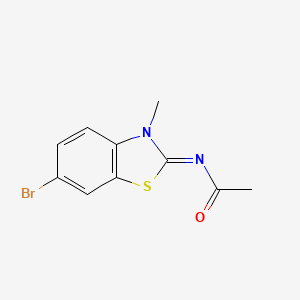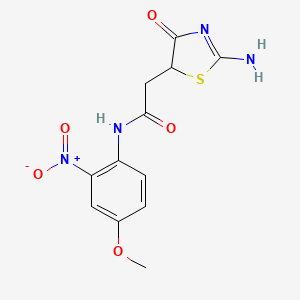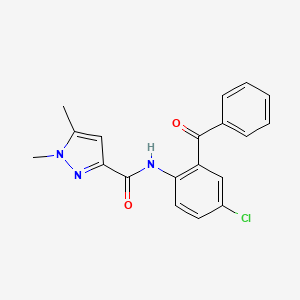
7-propoxy-2H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-propoxy-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.25 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14O4/c1-2-5-16-11-4-3-9-6-10 (13 (14)15)8-17-12 (9)7-11/h3-4,6-7H,2,5,8H2,1H3, (H,14,15) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a predicted melting point of 134.15° C and a predicted boiling point of approximately 384.6° C at 760 mmHg . The predicted density is approximately 1.2 g/cm3, and the refractive index is predicted to be n20D 1.57 .Applications De Recherche Scientifique
Synthesis and Fluorescent Properties
Synthesis and Characterization Various derivatives of chromene carboxylic acids, including 7-propoxy-2H-chromene-3-carboxylic acid, have been synthesized and characterized. Synthesis methods often involve crystal X-ray diffraction and provide insights into the molecular structure and interactions within the compounds. For example, certain derivatives exhibit notable fluorescence due to their larger conjugated systems and various hydrogen bonds (Shi et al., 2017).
Fluorescent Properties Derivatives of this compound have been studied for their fluorescent properties. For instance, (E)-ethyl-7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate shows fluorescence with a specific emission wavelength, indicating its potential use in applications requiring fluorescent materials (Bai Jing-hua, 2011).
Biological Activities and Applications
Antioxidant Activities Certain derivatives of this compound have been synthesized and evaluated for their antioxidant activities. Specific compounds have demonstrated potent inhibition of lipid peroxidation, suggesting their potential use as antioxidants in various applications (Kwak et al., 2006).
Antibacterial and Antifungal Agents New derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities. These studies indicate the potential of these derivatives as antimicrobial agents, with specific derivatives demonstrating significant activity against various bacterial and fungal strains (Mahesh et al., 2022).
Photoluminescence and Material Applications Derivatives of this compound have also been synthesized and studied for their photoluminescence properties. The synthesis and photoluminescence of certain derivatives suggest potential applications in material sciences and the development of smart materials (Wondraczek et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s important to handle the compound with care and follow all safety guidelines.
Orientations Futures
Mécanisme D'action
Target of Action
Related compounds such as 7-hydroxycoumarins are known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit lipid peroxidation initiated by fe 2+ and ascorbic acid in rat brain homogenates .
Biochemical Pathways
Related compounds have been implicated in the naphthalene catabolic pathway .
Result of Action
Related compounds have been shown to exhibit potent inhibition of lipid peroxidation .
Propriétés
IUPAC Name |
7-propoxy-2H-chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-5-16-11-4-3-9-6-10(13(14)15)8-17-12(9)7-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFOAOYCGCZPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2906108.png)


![6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2906112.png)
![{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride](/img/no-structure.png)
![N-(3-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2906116.png)
![2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2906118.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,2,6-trimethylmorpholin-4-yl)propan-1-one](/img/structure/B2906119.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906120.png)

![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906123.png)

